4-Amino-3-methylphenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methylphenyl dimethyl phosphate is an organic compound with the molecular formula C9H14NO4P. It is a derivative of phenyl phosphate, characterized by the presence of an amino group and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylphenyl dimethyl phosphate typically involves the reaction of 4-amino-3-methylphenol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Amino-3-methylphenol+Dimethyl phosphorochloridate→4-Amino-3-methylphenyl dimethyl phosphate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylphenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and perbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the phosphate group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
4-Amino-3-methylphenyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 4-Amino-3-methylphenyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methylphenyl phosphate
- 4-Amino-3-methylphenyl diethyl phosphate
- 4-Amino-3-methylphenyl diphenyl phosphate
Uniqueness
4-Amino-3-methylphenyl dimethyl phosphate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethyl phosphate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
58657-34-4 |
---|---|
Molecular Formula |
C9H14NO4P |
Molecular Weight |
231.19 g/mol |
IUPAC Name |
(4-amino-3-methylphenyl) dimethyl phosphate |
InChI |
InChI=1S/C9H14NO4P/c1-7-6-8(4-5-9(7)10)14-15(11,12-2)13-3/h4-6H,10H2,1-3H3 |
InChI Key |
JHHNWOZLXWWJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.